

Synthesis of Deuterated Andarine Internal Standards: A Technical Guide

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Compound of Interest		
Compound Name:	4-Desacetamido-4-chloro	
	Andarine-D4	
Cat. No.:	B15556226	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed methodology for the synthesis of deuterated Andarine, designed for use as an internal standard in quantitative analytical studies. Given the limited publicly available information on the direct synthesis of deuterated Andarine, this guide outlines a chemically sound, multi-step synthetic approach based on established organic chemistry principles and known deuteration techniques.

Andarine, also known as S-4, is a selective androgen receptor modulator (SARM).[1][2] Its IUPAC name is (2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide.[3] Accurate quantification of Andarine in biological matrices necessitates the use of a stable isotope-labeled internal standard, with deuterated analogues being a common choice.[4][5] This guide provides a comprehensive, albeit proposed, pathway for the synthesis of such a standard, focusing on the introduction of a deuterium label on the acetamide moiety.

Proposed Synthetic Pathway

The synthesis of a deuterated Andarine, specifically Andarine-d3, can be envisioned through a convergent synthesis strategy. This involves the preparation of a deuterated precursor, 4-(acetyl-d3)-aminophenol, followed by its reaction with a suitable chiral epoxide and subsequent amidation with 4-nitro-3-(trifluoromethyl)aniline.



Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of deuterated Andarine (Andarine-d3).

Compound	Molecular Formula	Molar Mass (g/mol)	Expected Mass Shift (vs. Unlabeled)
Andarine (Unlabeled)	C19H18F3N3O6	441.36	0
Andarine-d3	C19H15D3F3N3O6	444.38	+3
Acetic anhydride-d6	C4D6O3	108.10	N/A
4-Aminophenol	C6H7NO	109.13	N/A
4-(Acetyl-d3)- aminophenol	C8H6D3NO2	154.18	N/A
(R)-2- (phenoxymethyl)oxira ne	C9H10O2	150.17	N/A
(S)-1-(4-(acetyl-d3- amino)phenoxy)-3- (benzyloxy)propan-2- ol	C17H18D3NO4	322.38	N/A
(S)-2-hydroxy-2- methyl-3-(4-(acetyl- d3- amino)phenoxy)propa noic acid	C12H12D3NO5	258.26	N/A
4-Nitro-3- (trifluoromethyl)aniline	C7H5F3N2O2	206.12	N/A

Experimental Protocols



The following are detailed, proposed methodologies for the key experiments in the synthesis of Andarine-d3.

Step 1: Synthesis of 4-(Acetyl-d3)-aminophenol

- Materials: 4-aminophenol, acetic anhydride-d6, pyridine, ethyl acetate, hexane.
- Procedure:
 - In a round-bottom flask, dissolve 4-aminophenol in pyridine.
 - Cool the solution to 0°C in an ice bath.
 - Slowly add acetic anhydride-d6 dropwise to the cooled solution with constant stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 4 hours.
 - Quench the reaction by adding deionized water.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield
 4-(acetyl-d3)-aminophenol.

Step 2: Synthesis of (S)-1-(4-(acetyl-d3-amino)phenoxy)-3-(benzyloxy)propan-2-ol

- Materials: 4-(Acetyl-d3)-aminophenol, (R)-2-(phenoxymethyl)oxirane, sodium hydride, anhydrous dimethylformamide (DMF).
- Procedure:



- To a solution of 4-(acetyl-d3)-aminophenol in anhydrous DMF, add sodium hydride portionwise at 0°C.
- Stir the mixture for 30 minutes at room temperature.
- Add (R)-2-(phenoxymethyl)oxirane to the reaction mixture.
- Heat the reaction to 80°C and stir for 12 hours.
- Cool the reaction to room temperature and quench with a saturated solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (S)-2-hydroxy-2-methyl-3-(4-(acetyl-d3-amino)phenoxy)propanoic acid

- Materials: (S)-1-(4-(acetyl-d3-amino)phenoxy)-3-(benzyloxy)propan-2-ol, Jones reagent (chromium trioxide in sulfuric acid), acetone.
- Procedure:
 - Dissolve the product from Step 2 in acetone and cool to 0°C.
 - Add Jones reagent dropwise until a persistent orange color is observed.
 - Stir the reaction for 2 hours at 0°C.
 - Quench the reaction with isopropanol.
 - Filter the mixture and concentrate the filtrate.



- Extract the product with ethyl acetate.
- Dry the organic layer and concentrate to yield the carboxylic acid.

Step 4: Synthesis of Andarine-d3

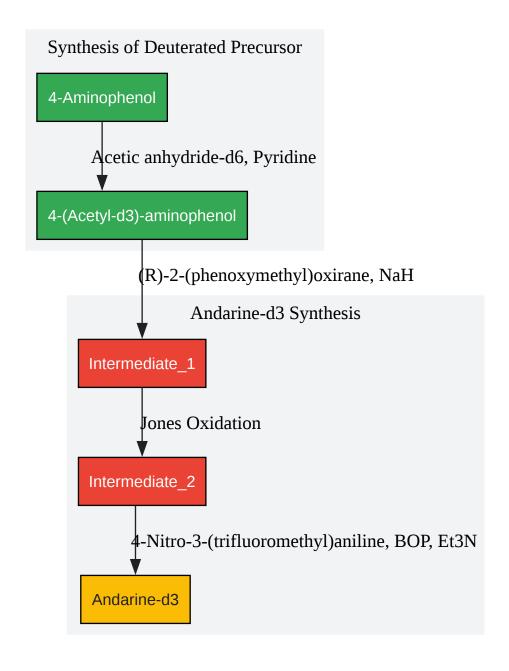
 Materials: (S)-2-hydroxy-2-methyl-3-(4-(acetyl-d3-amino)phenoxy)propanoic acid, 4-nitro-3-(trifluoromethyl)aniline, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), triethylamine, anhydrous DMF.

Procedure:

- To a solution of the carboxylic acid from Step 3 in anhydrous DMF, add 4-nitro-3-(trifluoromethyl)aniline, BOP, and triethylamine.
- Stir the reaction mixture at room temperature for 12 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain Andarine-d3.

Mandatory Visualizations





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Caption: Proposed synthetic workflow for Andarine-d3.



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Caption: Andarine's mechanism of action signaling pathway.

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